molecular formula C6H9F2N3O B3033231 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine CAS No. 1006462-58-3

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Cat. No. B3033231
CAS RN: 1006462-58-3
M. Wt: 177.15 g/mol
InChI Key: SEGREMNAYUABCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been synthesized and studied for their potential use in various therapeutic areas, including as antimicrobial agents.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles has been reported using a heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which is a method that could potentially be adapted for the synthesis of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine . Additionally, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives has been achieved by the Vilsmeier-Haack reaction, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and substitution patterns of the compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including the formation of Schiff bases when reacted with aldehydes . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like methoxy groups and difluoroethyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds .

Relevant Case Studies

Several pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have shown potent antimicrobial activities, which suggests that the target compound may also possess similar properties . Additionally, novel Schiff bases synthesized from pyrazole derivatives have exhibited excellent antimicrobial activity, further supporting the potential of these compounds in therapeutic applications .

Scientific Research Applications

  • Polymer Modification : Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including pyrazole derivatives. These modified polymers displayed increased thermal stability and promising biological activities, suggesting potential in medical applications (Aly & El-Mohdy, 2015).

  • Synthesis and Biological Activity : Titi et al. (2020) synthesized and characterized pyrazole derivatives, including the reaction of hydroxymethyl pyrazole derivatives with primary amines. These compounds showed potential in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).

  • Chemoselective Synthesis : Aquino et al. (2015) described a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, utilizing a wide range of primary amines. This approach highlights the versatility and environmental friendliness of using pyrazole derivatives in synthesis (Aquino et al., 2015).

  • One-Pot Synthesis : Becerra et al. (2021) reported a one-pot synthesis method for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, demonstrating the operational ease and time efficiency of this process. Such methodologies can be crucial in the efficient production of pyrazole derivatives (Becerra et al., 2021).

  • Antimicrobial Agents : Raju et al. (2010) synthesized a series of pyrazol-5-amine derivatives and evaluated their antibacterial and antifungal activities. This study contributes to the understanding of the antimicrobial potential of pyrazole derivatives (Raju et al., 2010).

  • Supramolecular Chemistry : Feng et al. (2018) synthesized pyrazole Schiff bases and studied their structures and antibacterial activity. These compounds form hydrogen-bonded supramolecular layers, showing the significance of pyrazole derivatives in the field of supramolecular chemistry (Feng et al., 2018).

Safety And Hazards

As with any chemical compound, handling “1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine” would require appropriate safety precautions. Without specific safety data for this compound, general guidelines for handling similar organic compounds should be followed .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to study the effects of different substituents on the pyrazole ring .

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3O/c1-12-6-4(9)2-11(10-6)3-5(7)8/h2,5H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGREMNAYUABCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine
Reactant of Route 2
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine
Reactant of Route 4
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine
Reactant of Route 5
Reactant of Route 5
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine
Reactant of Route 6
Reactant of Route 6
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.